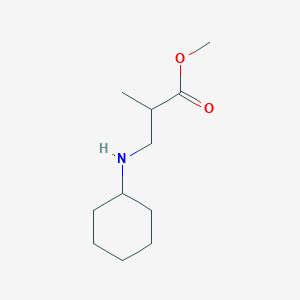

![molecular formula C12H12N2O2S B6352627 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline CAS No. 1154327-08-8](/img/structure/B6352627.png)

2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline is a chemical compound that belongs to the class of nitroanilines. It contains a total of 30 bonds, including 18 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aromatic), 1 nitro group (aliphatic), and 1 Thiophene .

Synthesis Analysis

The synthesis of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline involves the use of freshly prepared 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline ligand with Zn (II) sulphate heptahydrate in a 1:1 molar ratio . The ligand and the complex were characterized using different spectroscopic techniques .Molecular Structure Analysis

The molecular formula of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline is C12H12N2O2S. The molecular weight is 248.30 g/mol. The complex was assigned a distorted square pyramidal geometry .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline include a molecular weight of 234.28 g/mol, a XLogP3-AA of 3.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 3, and a topological polar surface area of 86.1 Ų .Applications De Recherche Scientifique

Medicinal Chemistry: Drug Development

“2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline” is a compound that can be used as a building block in medicinal chemistry. Its thiophene moiety is a common feature in many pharmacologically active compounds, offering a variety of biological effects . For instance, thiophene derivatives have been shown to possess anticancer, anti-inflammatory, and antimicrobial properties . This compound could be instrumental in synthesizing new drugs with improved efficacy and reduced side effects.

Material Science: Corrosion Inhibition

In the field of material science, thiophene derivatives like “2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline” are known to act as corrosion inhibitors . This application is crucial for protecting industrial machinery and infrastructure, particularly in harsh chemical environments.

Organic Semiconductors

Thiophene-based molecules, due to their conjugated systems, play a significant role in the development of organic semiconductors . The compound could be used to create semiconducting materials for electronic devices, potentially leading to advancements in the efficiency and miniaturization of these devices.

Organic Field-Effect Transistors (OFETs)

The thiophene ring system is integral to the advancement of OFETs . “2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline” could be utilized in the fabrication of OFET components, contributing to the development of flexible and lightweight electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, thiophene derivatives are valuable for their electroluminescent properties . The subject compound may be used in the development of new OLED materials that offer better color purity and energy efficiency.

Pharmacological Research: ADMET Properties

The compound’s potential in pharmacological research extends to its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. It can be used to study drug-likeness features based on the Lipinski’s rule of five, which is a significant step in drug discovery .

Mécanisme D'action

Target of Action

The primary target of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline is DNA, as suggested by the DNA binding assays conducted in a study . The compound has been used to synthesize a novel metal complex with Zn (II) sulphate heptahydrate, which was found to interact with CT-DNA .

Mode of Action

The mode of action of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline involves its interaction with DNA. The compound forms a complex with Zn (II) sulphate heptahydrate, which was found to bind to CT-DNA . The interaction of the Zn (II) complex with CT-DNA was investigated using Fluorescence Spectroscopy, viscosity measurement, and adsorption measurement .

Pharmacokinetics

The admet characteristics of the complex synthesized using this compound were assessed using admet analysis . The in-silico ADMET properties pointed to a significant drug-likeness feature in the synthesized compounds, based on the Lipinski criteria .

Result of Action

The result of the action of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline is primarily observed at the molecular level, where it interacts with DNA. The compound’s antibacterial activity was also assessed, with a comparative in vitro antibacterial activity study conducted against Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus strains .

Propriétés

IUPAC Name |

2-nitro-N-(1-thiophen-2-ylethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-9(12-7-4-8-17-12)13-10-5-2-3-6-11(10)14(15)16/h2-9,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUSTGWHIQIPEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)NC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6352550.png)

![Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6352562.png)

![Methyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B6352564.png)

![Methyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6352578.png)

![Methyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6352583.png)

![Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352587.png)

![Methyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate; 95%](/img/structure/B6352589.png)

![Methyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6352602.png)

![Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95%](/img/structure/B6352612.png)

![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352630.png)

![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)